4-((17-Amino-3,6,9,12,15-pentaoxaheptadecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Beschreibung
4-((17-Amino-3,6,9,12,15-pentaoxaheptadecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a heterobifunctional compound designed for use in proteolysis-targeting chimeras (PROTACs). Its structure features:
- Isoindoline-1,3-dione core: Modified at the 2-position with a 2,6-dioxopiperidin-3-yl group, a hallmark of cereblon (CRBN)-binding pharmacophores critical for recruiting E3 ubiquitin ligases .
- PEG-based linker: The 17-amino-3,6,9,12,15-pentaoxaheptadecyl chain provides hydrophilicity and flexibility, optimizing spatial alignment between target proteins and the E3 ligase .
- Amine terminus: Enables conjugation to target-binding ligands (e.g., kinase inhibitors) via carbamate or amide linkages .
Synthetic routes typically involve coupling 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with PEGylated amines under DIPEA/HATU activation, yielding 12–46% after prep-HPLC purification . Analytical characterization includes 1H NMR (δ 3.35–3.74 ppm for PEG protons, δ 5.05 ppm for dioxopiperidinyl protons) and LCMS (e.g., [M+Na+] = 659.30) .
Eigenschaften
Molekularformel |
C25H36N4O9 |
|---|---|
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
4-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H36N4O9/c26-6-8-34-10-12-36-14-16-38-17-15-37-13-11-35-9-7-27-19-3-1-2-18-22(19)25(33)29(24(18)32)20-4-5-21(30)28-23(20)31/h1-3,20,27H,4-17,26H2,(H,28,30,31) |
InChI-Schlüssel |
WOMXWTQVVYZIRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 4-((17-Amino-3,6,9,12,15-pentaoxaheptadecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS No. 2139329-71-6) is a complex organic molecule characterized by its unique structural features that include an isoindoline core and a long polyether chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 536.57 g/mol. The structure includes:
- An isoindoline-1,3-dione moiety, which is known for various biological activities.
- A long pentaoxaheptadecyl chain that may influence its solubility and interaction with biological membranes.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
1. Antimicrobial Activity
Studies have indicated that derivatives of isoindoline compounds exhibit significant antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains and fungi, showing notable inhibition rates. The antimicrobial activity can be attributed to the structural features that allow for interaction with microbial cell membranes or essential metabolic pathways.
2. Cyclooxygenase Inhibition
Molecular docking studies have demonstrated that isoindole derivatives can interact effectively with cyclooxygenase (COX) enzymes. Specifically:
- Compounds derived from isoindoline structures have shown potential as selective COX-2 inhibitors.
- Inhibition studies revealed that certain derivatives exhibited greater selectivity towards COX-2 compared to COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects.
The proposed mechanism of action involves:
- Binding to the active site of COX enzymes through hydrogen bonding and hydrophobic interactions.
- The isoindoline moiety participates in π-stacking interactions with amino acid residues in the enzyme's active site, enhancing binding affinity.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to 4-((17-Amino-3,6,9,12,15-pentaoxaheptadecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione :
Vergleich Mit ähnlichen Verbindungen
Solubility and Stability
- PEG17-containing compounds : Exhibit superior aqueous solubility (>10 mg/mL in PBS) due to the hydrophilic PEG chain, whereas alkyl-spacer analogues (e.g., C6 or C3) require DMSO or TFA salts for dissolution .
- N-methylation (15b): Reduces hydrogen-bonding capacity, enhancing plasma stability but lowering CRBN-binding affinity compared to non-methylated analogues .
PROTAC Efficacy
- MS4077 vs. Parent Compound : MS4077 (IC50 = 3 nM for ALK degradation) outperforms shorter-linker variants due to optimal ternary complex formation .
- PEG Length : PEG17 (as in the query compound) balances solubility and steric flexibility, whereas PEG4 (e.g., 12c in ) compromises degradation efficiency by 50% in cellular assays.
Vorbereitungsmethoden
Synthesis of Precursors
- Pomalidomide Analogs:
- Thalidomide derivatives are used as precursors. Specifically, fluoro-substituted thalidomide (11a ) and its N-methyl analog (11b ) react with mono-Boc protected diamines (12 and 13 ) via nucleophilic aromatic substitution. This is followed by Boc deprotection to yield the linker-attached pomalidomide analogs 14 and 15 .
General Procedure for Azide Intermediate
Example Synthesis of a Related Compound
- 4-((2-azidoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione : The TFA salt of the corresponding amine is used as a starting material. Purification is achieved via prep-HPLC, using acetonitrile in water as the eluent, resulting in the desired product as a yellow solid.
Synthesis of Compound 16
Convergent Synthesis for ALK Degraders
- Ceritinib's piperidinyl nitrogen is alkylated with bromoacetate to form intermediate 10 , which contains the ALK binding moiety. Amide coupling of 14 or 15 with 10 yields the desired compounds 5 – 8 .
Q & A
Q. 1.1. How can researchers optimize the synthetic route for 4-((17-amino-3,6,9,12,15-pentaoxaheptadecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione?
Methodological Answer: The synthesis of polyether-linked isoindoline-dione derivatives often involves multi-step reactions with careful control of reagents and conditions. For example, substituting triethylamine with imidazole in analogous reactions (e.g., for 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione) can yield higher purity (92% vs. 85%) by reducing side reactions . Key steps include:
- Use of polar aprotic solvents (e.g., acetonitrile) to enhance solubility of intermediates.
- Sequential coupling of polyethylene glycol (PEG) chains via nucleophilic substitution under reflux, monitored by TLC or HPLC.
- Final purification via column chromatography with gradient elution (e.g., ethyl acetate/methanol).
Q. Table 1: Reaction Optimization for Analogous Compounds
| Reagent | Solvent | Catalyst | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Triethylamine | DMF | None | 85% | 90% | |
| Imidazole | DCM | None | 92% | 95% |
Q. 1.2. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer: A combination of spectral methods is required:
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for isoindoline-dione and piperidin-2,6-dione moieties .
- ¹H/¹³C NMR : Identify PEG chain protons (δ 3.5–3.7 ppm for ether -CH₂-O-) and piperidine-dione NH protons (δ 6.5–7.0 ppm). Assign quaternary carbons via DEPT-135 .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ for C₃₄H₄₉N₅O₁₁: calc. 722.35) .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in reaction yields when scaling up synthesis?
Methodological Answer: Discrepancies in yield often arise from kinetic vs. thermodynamic control. For example, Example 15 (92% yield) used imidazole in acetic acid, while Example 16 (85%) omitted acetic acid, altering protonation states of intermediates . Strategies include:
Q. 2.2. What methodologies are suitable for analyzing polymorphic forms of this compound?
Methodological Answer: Polymorph screening is critical for reproducibility in biological assays. Techniques include:
- X-ray Diffraction (XRD) : Compare diffraction patterns (e.g., 2θ angles) to identify crystalline vs. amorphous phases .
- Differential Scanning Calorimetry (DSC) : Detect melting point variations (e.g., Form A: 215°C; Form B: 228°C) .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts stability in aqueous buffers .
Q. Table 2: Polymorph Characterization Data (Hypothetical)
| Polymorph | Melting Point (°C) | XRD Peaks (2θ) | Stability (25°C) |
|---|---|---|---|
| Form A | 215 | 12.5°, 18.7° | >6 months |
| Form B | 228 | 14.2°, 20.1° | >12 months |
Q. 2.3. How should researchers design in vitro vs. in vivo studies to evaluate bioactivity?
Methodological Answer: The PEG chain influences solubility and pharmacokinetics:
- In Vitro :
- Use PBS (pH 7.4) with 0.1% Tween-80 to enhance solubility.
- Test cytotoxicity via MTT assay (IC₅₀) in cancer cell lines (e.g., HCT-116) .
- In Vivo :
Q. 2.4. How can theoretical frameworks guide mechanistic studies of this compound’s biological targets?
Methodological Answer: Link hypotheses to established theories:
- Proteasome Inhibition : The 2,6-dioxopiperidin-3-yl group is a known cereblon (CRBN) binder in immunomodulatory drugs. Use SPR (Surface Plasmon Resonance) to measure CRBN binding affinity .
- Structure-Activity Relationships (SAR) : Compare analogs with varying PEG lengths to optimize target engagement vs. toxicity .
Methodological Rigor and Reproducibility
Q. 3.1. What steps ensure reproducibility in spectral data interpretation?
Methodological Answer:
Q. 3.2. How can researchers validate contradictory findings in biological assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
